2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol
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Overview
Description
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H10Br2O2 It is a brominated derivative of phenylethanol, characterized by the presence of two bromine atoms and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol typically involves the bromination of 1-(3-bromo-4-methoxyphenyl)ethanol. One common method is the reaction of 1-(3-bromo-4-methoxyphenyl)ethanol with bromine in the presence of a suitable solvent such as dichloromethane at low temperatures. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced into the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are dehalogenated compounds.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity and binding affinity. The compound may act by modifying the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-methoxyphenyl)ethanol
- 2-Bromo-1-(3-methoxyphenyl)ethanol
- 2-Bromo-1-(4-bromophenyl)ethanol
Uniqueness
2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanol is unique due to the presence of both bromine atoms and a methoxy group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds with different substituent patterns.
Properties
Molecular Formula |
C9H10Br2O2 |
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Molecular Weight |
309.98 g/mol |
IUPAC Name |
2-bromo-1-(3-bromo-4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H10Br2O2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,8,12H,5H2,1H3 |
InChI Key |
FLZUWQYASLGRAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CBr)O)Br |
Origin of Product |
United States |
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